molecular formula C21H22N4OS B6430096 3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2097920-38-0

3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

Cat. No.: B6430096
CAS No.: 2097920-38-0
M. Wt: 378.5 g/mol
InChI Key: YZHDFHVZMJIUHA-UHFFFAOYSA-N
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Description

This compound features a propan-1-one backbone substituted with two phenyl groups at the 3-position and a piperazine moiety linked to a 1,2,5-thiadiazole ring at the 4-position.

Properties

IUPAC Name

3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c26-21(25-13-11-24(12-14-25)20-16-22-27-23-20)15-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHDFHVZMJIUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Approach

The 3,3-diphenylpropan-1-one backbone is synthesized via a modified Friedel-Crafts acylation. Reacting propanoyl chloride with benzene in the presence of AlCl₃ yields the diketone intermediate, which undergoes selective reduction using NaBH₄/CeCl₃ to afford the desired ketone.

Reaction Conditions :

  • Propanoyl chloride (1 eq), benzene (10 eq), AlCl₃ (1.2 eq), 0°C to reflux, 12 h.

  • Reduction: NaBH₄ (2 eq), CeCl₃ (0.1 eq), THF, 0°C, 2 h.
    Yield : 78% (two steps).

Claisen Condensation Method

An alternative route employs Claisen condensation between ethyl phenylacetate and acetophenone under basic conditions:
PhCOCH3+PhCH2COOEtNaOEtPh2C(O)CH2COOEtH3O+Ph2C(O)CH3\text{PhCOCH}_3 + \text{PhCH}_2\text{COOEt} \xrightarrow{\text{NaOEt}} \text{Ph}_2\text{C(O)CH}_2\text{COOEt} \xrightarrow{\text{H}_3\text{O}^+} \text{Ph}_2\text{C(O)CH}_3
Optimized Conditions :

  • Ethyl phenylacetate (1 eq), acetophenone (1.2 eq), NaOEt (2 eq), ethanol, reflux, 8 h.

  • Acidic hydrolysis: 10% HCl, 60°C, 3 h.
    Yield : 82%.

Preparation of 4-(1,2,5-Thiadiazol-3-yl)piperazine

Thiadiazole Ring Construction via Oxidative Cyclization

The 1,2,5-thiadiazole moiety is synthesized from thiosemicarbazide precursors. As demonstrated in, 3-chloro-1,2,5-thiadiazole (3) is prepared via oxidative cyclization of thiosemicarbazone (2) using NH₄Fe(SO₄)₂·12H₂O:
SC(NH2)N=NHFe3+SN|NC|Cl\text{SC(NH}_2\text{)N=NH} \xrightarrow{\text{Fe}^{3+}} \text{S}\underset{\text{|}}{\text{N}}-\text{N}\underset{\text{|}}{\text{C}}-\text{Cl}
Key Steps :

  • Thiosemicarbazone formation: Hydrazine hydrate (2 eq), CS₂ (1 eq), ethanol, reflux, 6 h.

  • Cyclization: NH₄Fe(SO₄)₂·12H₂O (0.2 eq), HCl (conc.), 70°C, 4 h.
    Yield : 65%.

Piperazine Functionalization

3-Chloro-1,2,5-thiadiazole (3) undergoes nucleophilic aromatic substitution with piperazine in dioxane:
ClThiadiazole+PiperazineDIPEAPiperazine-Thiadiazole\text{Cl}-\text{Thiadiazole} + \text{Piperazine} \xrightarrow{\text{DIPEA}} \text{Piperazine-Thiadiazole}
Conditions :

  • 3-Chloro-1,2,5-thiadiazole (1 eq), piperazine (1.5 eq), DIPEA (2 eq), dioxane, 80°C, 12 h.
    Yield : 74%.

Coupling Strategies for Final Assembly

Acylation of 4-(1,2,5-Thiadiazol-3-yl)piperazine

The Boc-protected piperazine-thiadiazole derivative (4) is acylated with 3,3-diphenylpropanoyl chloride (5) to ensure mono-functionalization:
Boc-Piperazine-Thiadiazole+ClCO-3,3-Diphenylpropan-1-oneDCM/DIPEAAcylated Intermediate\text{Boc-Piperazine-Thiadiazole} + \text{ClCO-3,3-Diphenylpropan-1-one} \xrightarrow{\text{DCM/DIPEA}} \text{Acylated Intermediate}
Procedure :

  • 3,3-Diphenylpropanoyl chloride (1.2 eq), Boc-piperazine-thiadiazole (1 eq), DIPEA (3 eq), DCM, 0°C to rt, 6 h.

  • Deprotection: TFA/DCM (1:1), rt, 2 h.
    Yield : 68% (two steps).

One-Pot Mannich Reaction

A Mannich-based approach condenses 3,3-diphenylpropan-1-one, formaldehyde, and 4-(1,2,5-thiadiazol-3-yl)piperazine in acetic acid:
Ketone+HCHO+Piperazine-ThiadiazoleAcOHTarget Compound\text{Ketone} + \text{HCHO} + \text{Piperazine-Thiadiazole} \xrightarrow{\text{AcOH}} \text{Target Compound}
Optimized Conditions :

  • Ketone (1 eq), formaldehyde (2 eq), piperazine-thiadiazole (1 eq), AcOH, 80°C, 8 h.
    Yield : 58%.

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsOverall Yield
Acylation (Route A) High regioselectivity, scalableRequires Boc-protection steps68%
Mannich (Route B) One-pot procedure, fewer intermediatesLower yield, competing side reactions58%

Purification and Characterization

Final purification is achieved via silica gel chromatography (hexane:EtOAc, 3:1) or recrystallization from ethanol/water. Structural confirmation relies on:

  • ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), piperazine CH₂ (δ 2.8–3.4 ppm), ketone CO (δ 208 ppm in ¹³C NMR).

  • LC-MS : [M+H]⁺ at m/z 432.2 (calculated 432.1) .

Chemical Reactions Analysis

Types of Reactions

3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

The applications of 3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one can be categorized into several key areas:

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with thiadiazole and piperazine structures. These compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens. For example, research conducted on piperazine derivatives has revealed their potential as inhibitors of enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid biosynthesis .

Neurological Applications

The piperazine component suggests potential applications in neurology , particularly as modulators of neurotransmitter receptors. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, which are critical in treating mood disorders and other neurological conditions .

Case Study 1: Antitumor Activity

A study published in ResearchGate investigated the synthesis and biological evaluation of thiadiazole-based compounds as antitumor agents. The results indicated that certain derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as 40 nM against specific cancer cell lines, demonstrating promising anticancer activity .

Case Study 2: Antimicrobial Screening

In another study focusing on piperazine derivatives bearing thiadiazole moieties, researchers screened various compounds for antimicrobial activity. The results showed that several derivatives had significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting their potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Pharmacological Data

The following table summarizes critical differences and findings for compounds with shared structural motifs:

Compound Name (Structure) Substituents Molecular Weight (g/mol) Pharmacological Data Source
3,3-Diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one 3,3-Diphenyl; 1,2,5-thiadiazole Not provided N/A Target
1-(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one Pyrazole-ethyl substituent on piperazine 388.5 N/A
1-(Benzothiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) Benzothiophene; pyridinyl-piperazine ~340 (estimated) IC50 = 2.50 μM; Ki = 2.30 μM
BIA 3-335 (1-(3,4-dihydroxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one) Nitrophenyl; trifluoromethylphenyl-piperazine 439.4 N/A
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-6-yl)propan-1-one 3-Chlorophenyl; indole substituent ~380 (estimated) Screening compound (no data)

Structural and Functional Insights

Heterocyclic Modifications
  • Thiadiazole vs. This substitution could alter receptor binding kinetics, though pharmacological data are unavailable for direct comparison .
  • Benzothiophene and Pyridine () : Compound 7e demonstrates moderate serotonin receptor affinity (IC50 = 2.50 μM), suggesting that electron-rich aromatic systems (e.g., benzothiophene) paired with pyridine-piperazine enhance binding. The absence of diphenyl groups in 7e highlights the importance of hydrophobic interactions in the target compound .
Substituent Effects on Piperazine
  • Trifluoromethylphenyl () : BIA 3-335’s trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve blood-brain barrier penetration. Its nitro and dihydroxy groups, however, could limit bioavailability compared to the target compound’s simpler diphenyl-thiadiazole design .
  • Such modifications are common in CNS-targeting agents but may reduce solubility compared to thiadiazole-based analogs .
Propan-1-One Backbone Variations
  • Diphenyl vs. Monophenyl: The target compound’s 3,3-diphenyl substitution likely enhances hydrophobic interactions with receptor pockets, a feature absent in monophenyl analogs like 7e. This could translate to higher binding affinity or selectivity .

SAR Trends and Implications

Electron-Withdrawing Groups : Thiadiazole and pyridine rings (as in 7e) improve receptor binding via electron-deficient aromatic systems, whereas electron-donating groups (e.g., indole in ) may reduce affinity .

Hydrophobic Substituents : Diphenyl groups (target compound and ) likely enhance membrane permeability and target engagement in lipophilic environments, such as CNS receptors .

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of 3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one?

  • Methodological Answer : The synthesis involves coupling the thiadiazole-piperazine moiety to the diphenylpropanone core. Key steps include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic substitution reactions .
  • Catalysts : Use coupling agents like TBTU or HOBt to activate carboxyl intermediates .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is critical for isolating high-purity products .
  • Yield optimization : Reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 for amine:carbonyl) must be tightly controlled .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Verify resonance peaks for the piperazine NH (δ 2.5–3.5 ppm), thiadiazole protons (δ 8.0–8.5 ppm), and aromatic diphenyl groups (δ 7.2–7.6 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :
  • Enzyme inhibition : Screen against kinases or GPCRs (e.g., serotonin receptors) due to the piperazine-thiadiazole motif’s affinity for these targets .
  • Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s pharmacological profile?

  • Methodological Answer :
  • Modify substituents :
  • Replace thiadiazole with triazole or oxadiazole to alter electronic properties .
  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl rings to improve metabolic stability .
  • Pharmacokinetic assays :
  • Measure logP (octanol-water) to optimize lipophilicity.
  • Assess metabolic stability in liver microsomes .

Q. What computational methods are suitable for predicting target interactions?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin receptors (e.g., 5-HT₁A) .
  • MD simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns) .
  • QSAR models : Train algorithms on datasets of piperazine derivatives to predict bioactivity .

Q. How can contradictory data from biological assays be resolved?

  • Methodological Answer :
  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ trends .
  • Off-target screening : Use proteome profiling (e.g., KINOMEscan) to identify confounding interactions .
  • Structural analogs : Compare activity of derivatives to isolate contributions of specific functional groups .

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